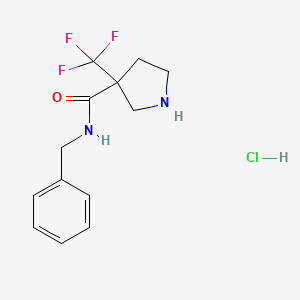

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride

Description

Historical Context of Pyrrolidine Derivatives in Organic Chemistry

The pyrrolidine scaffold has maintained a position of central importance in organic chemistry and drug discovery for nearly a century, with systematic investigations dating back to the early twentieth century. Historical records demonstrate that the preparation of pyrrolidine derivatives was first systematically explored in 1928, establishing foundational synthetic methodologies that continue to influence contemporary approaches. The pyrrolidine ring, also known as tetrahydropyrrole, represents a five-membered saturated heterocycle containing nitrogen, characterized by the molecular formula (CH₂)₄NH. This structural motif has proven to be one of the most versatile and frequently encountered core structures in biologically active natural products and medicinal molecules.

The significance of pyrrolidine derivatives in organic chemistry stems from their unique conformational properties and their ability to serve as both synthetic intermediates and pharmacophores. Research has demonstrated that pyrrolidine rings exhibit distinctive compactness due to their cyclic structure, which distinguishes them from acyclic secondary amines and contributes to their specific binding characteristics with biological targets. The cyclic nature of pyrrolidine constrains the nitrogen atom in a specific geometric arrangement, resulting in predictable spatial orientations that facilitate design strategies in medicinal chemistry.

Industrial production methods for pyrrolidine have evolved significantly since the early synthetic approaches. Modern industrial synthesis involves the reaction of 1,4-butanediol with ammonia at temperatures of 165-200°C and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina. This process utilizes continuous tube reactor systems operated in cycle gas methods with fixed-bed catalyst arrangements, demonstrating the scalability and commercial viability of pyrrolidine production. The development of these efficient synthetic routes has enabled widespread exploration of pyrrolidine derivatives across multiple therapeutic areas.

The structural versatility of pyrrolidine derivatives has led to their incorporation in numerous natural alkaloids and synthetic pharmaceuticals. Notable examples include nicotine and hygrine from natural sources, as well as synthetic drugs such as procyclidine and bepridil. The amino acids proline and hydroxyproline represent naturally occurring pyrrolidine derivatives that play crucial roles in protein structure and stability. Furthermore, pyrrolidine forms the structural basis for the racetam class of compounds, including piracetam and aniracetam, which have demonstrated nootropic properties.

Contemporary research in pyrrolidine chemistry has focused on developing new synthetic methodologies that bypass conventional approaches while maintaining high efficiency and selectivity. The application of microwave-assisted organic synthesis has significantly impacted pyrrolidine preparation, allowing for increased synthetic efficiency while supporting green chemistry principles. These technological advances have enabled the exploration of more complex pyrrolidine derivatives with enhanced pharmacological properties and improved synthetic accessibility.

The continued interest in pyrrolidine scaffolds reflects their fundamental importance as building blocks in organic synthesis and their proven track record in pharmaceutical applications. Recent synthetic developments have emphasized stereoselective approaches to pyrrolidine construction, recognizing the importance of stereochemistry in determining biological activity. These advances have facilitated the preparation of optically pure pyrrolidine derivatives that serve as precursors for drug development, highlighting the ongoing relevance of this heterocyclic system in modern medicinal chemistry.

Role of Trifluoromethyl Groups in Bioactive Molecule Design

The incorporation of trifluoromethyl groups into organic molecules represents one of the most significant advances in modern medicinal chemistry, fundamentally altering the landscape of drug design and development. The trifluoromethyl group, with the formula -CF₃, possesses unique stereoelectronic properties that distinguish it from other alkyl substituents and make it an invaluable tool for optimizing pharmaceutical properties. The electronegativity of the trifluoromethyl group is intermediate between that of fluorine and chlorine, imparting distinctive characteristics to molecules containing this functional group.

The strategic replacement of methyl groups with trifluoromethyl substituents has become a cornerstone of medicinal chemistry optimization strategies. Statistical analysis of structure-activity relationships has revealed that while not all methyl-to-trifluoromethyl substitutions result in improved bioactivity, approximately 9.19% of such modifications can increase biological activity by at least an order of magnitude. This significant enhancement potential has driven extensive research into understanding the molecular basis for trifluoromethyl group effects on biological systems.

Molecular recognition studies have identified specific amino acid preferences for trifluoromethyl groups in protein binding sites. Structural analysis reveals that trifluoromethyl groups preferentially interact with phenylalanine, methionine, leucine, and tyrosine residues, while methyl groups show preference for leucine, methionine, cysteine, and isoleucine. When trifluoromethyl substitution occurs near phenylalanine, histidine, and arginine residues, the probability of bioactivity improvement is significantly enhanced. These findings provide valuable guidance for rational drug design strategies incorporating trifluoromethyl modifications.

The energetic basis for trifluoromethyl group effects has been elucidated through quantum mechanical and molecular mechanical calculations. Research has demonstrated that while the mean energy difference between methyl and trifluoromethyl analogues may be subtle, certain systems can achieve substantial energy gains of up to -4.36 kilocalories per mole. Energy decomposition analyses have revealed that large energy gains from methyl-to-trifluoromethyl substitution are primarily driven by electrostatic energy contributions and solvation free energy effects.

The pharmaceutical industry has extensively exploited trifluoromethyl groups in drug development, with notable success stories demonstrating their therapeutic value. Prominent examples include efavirenz, an human immunodeficiency virus reverse transcriptase inhibitor marketed as Sustiva; fluoxetine, the widely prescribed antidepressant known as Prozac; and celecoxib, a nonsteroidal anti-inflammatory drug marketed as Celebrex. These successful pharmaceuticals illustrate the diverse therapeutic applications enabled by trifluoromethyl substitution.

Recent regulatory approval data underscores the continued importance of trifluoromethyl groups in pharmaceutical development. Analysis of Food and Drug Administration-approved drugs over the past twenty years reveals that nineteen approved pharmaceuticals contain trifluoromethyl groups as essential pharmacophoric elements. This substantial representation in the approved drug portfolio demonstrates the practical value of trifluoromethyl incorporation in achieving therapeutic efficacy.

The synthetic methodology for introducing trifluoromethyl groups has evolved considerably, with numerous reagents and approaches now available for trifluoromethylation reactions. Common reagents include trifluoromethylsilane, sodium trifluoroacetate, sodium trifluoromethanesulfinate, trifluoromethanesulfonyl chloride, and various trifluoromethyl-metal complexes. Synthetic strategies encompass aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation approaches.

Beyond traditional therapeutic applications, trifluoromethyl groups have found utility in modifying nucleoside analogues for potential anticancer applications. Research has demonstrated the successful synthesis of trifluoromethyl derivatives of canonical nucleosides, including 5-trifluoromethyl-2'-deoxycytidine and 8-trifluoromethyl-2'-deoxyadenosine, using efficient trifluoromethylation protocols. These modified nucleosides have shown promise in preliminary cytotoxicity assays against tumor cell lines, indicating potential therapeutic applications beyond traditional small molecule drugs.

Significance of Carboxamide Functionality in Pharmaceutical Intermediates

The carboxamide functional group represents one of the most prevalent and pharmaceutically significant structural motifs in modern drug discovery, found in approximately twenty-five percent of all commercialized pharmaceuticals. This remarkable prevalence reflects the unique combination of chemical stability, hydrogen bonding capability, and metabolic characteristics that carboxamides provide to medicinal molecules. The amide bond's resistance to hydrolysis under physiological conditions, combined with its ability to participate in specific protein-ligand interactions, makes it an ideal pharmacophoric element for drug design.

The pharmacophoric significance of carboxamide groups stems from their exceptional ability to establish strong electrostatic interactions and hydrogen bonding networks with protein targets. The carbonyl oxygen and amide nitrogen atoms can serve as both hydrogen bond acceptors and donors, enabling the formation of single or bifurcated hydrogen bond bridges with amino acid residues in protein binding sites. This hydrogen bonding capability contributes substantially to both binding affinity and selectivity in drug-target interactions, making carboxamides essential elements in many pharmacophores.

Synthetic approaches to carboxamide formation have been extensively developed and optimized for pharmaceutical applications. Research has demonstrated effective methods for preparing carboxamide derivatives through condensation reactions of carboxylic acids with amines under controlled conditions. These reactions typically require careful optimization of temperature, pH, and catalyst selection to ensure high yields and product purity. The availability of diverse synthetic routes to carboxamides has facilitated their widespread incorporation into pharmaceutical development programs.

Pharmacological evaluation of carboxamide derivatives has consistently demonstrated their therapeutic potential across multiple indications. Systematic studies of carboxamide compounds have revealed significant anti-inflammatory and analgesic activities, with some derivatives showing effects comparable to established nonsteroidal anti-inflammatory drugs. In controlled animal studies, carboxamide derivatives have demonstrated anti-inflammatory activity ranging from 45% to 70% compared to control groups, with dose-dependent responses observed across multiple compounds.

The metabolic stability of carboxamide groups contributes significantly to their pharmaceutical utility. Unlike ester linkages, which are readily hydrolyzed by esterases, amide bonds show remarkable resistance to enzymatic cleavage under physiological conditions. This stability enables predictable pharmacokinetic profiles and reduces the likelihood of premature drug metabolism leading to loss of activity. The metabolic resilience of carboxamides makes them particularly valuable for oral drug formulations where gastrointestinal stability is essential.

Structure-activity relationship studies of carboxamide derivatives have identified key structural features that optimize biological activity. Research has shown that specific substitution patterns on both the carbonyl and amino portions of the amide can dramatically influence pharmacological properties. In pyrrolidine-carboxamide systems, compounds designated as A-1 and A-4 have demonstrated the highest anti-inflammatory and analgesic effects respectively, suggesting that precise structural modifications can optimize therapeutic outcomes.

The versatility of carboxamide functionality extends beyond direct pharmacological activity to include roles as metabolic precursors and prodrug elements. Certain pharmaceutical compounds utilize carboxamide groups as sites for metabolic activation, where enzymatic processes convert inactive precursors to active carboxylic acid metabolites. This prodrug strategy enables improved oral bioavailability and tissue targeting while maintaining the ultimate therapeutic activity of the carboxylic acid form.

Contemporary research in carboxamide chemistry has emphasized the development of novel synthetic methodologies that enable access to structurally diverse carboxamide libraries. Advanced synthetic approaches have focused on cascade reactions and multicomponent coupling strategies that streamline the preparation of complex carboxamide derivatives. These methodological advances have accelerated the discovery of new carboxamide-based therapeutic agents and facilitated the exploration of previously inaccessible chemical space.

Properties

IUPAC Name |

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)12(6-7-17-9-12)11(19)18-8-10-4-2-1-3-5-10;/h1-5,17H,6-9H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZLRIYRLUFIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)NCC2=CC=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation and Functionalization

The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids, amino alcohols, or via ring-closing reactions of linear precursors. A common approach involves starting from 3-pyrrolidone derivatives, which can be functionalized at the 3-position.

One patent (CN102060743A) describes a method for preparing N-benzyl-3-pyrrolidone, a key intermediate, via the reaction of benzylamine with ethyl propionate or ethyl chloroacetate under controlled conditions involving potassium carbonate and potassium iodide as catalysts or additives. The reaction proceeds in solvents such as ethyl acetate or toluene with stirring and reflux conditions, followed by hydrolysis and purification steps including filtration and drying.

Formation of the Carboxamide Group

The carboxamide functionality is commonly introduced by amidation of the corresponding carboxylic acid or ester intermediate. This can be achieved by:

- Conversion of the carboxylic acid or ester to an acid chloride followed by reaction with benzylamine.

- Direct coupling of the acid with benzylamine using coupling agents.

The benzyl group is attached to the nitrogen atom of the amide, which is a critical step to obtain the N-benzyl substitution.

Conversion to Hydrochloride Salt

The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid, which enhances the compound's solubility and stability. This step is important for pharmaceutical formulation and handling.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Synthesis of N-benzyl-3-pyrrolidone | Benzylamine, ethyl propionate/chloroacetate, K2CO3, KI, solvent (ethyl acetate/toluene), reflux, stirring | N-benzyl-3-pyrrolidone intermediate |

| 2 | Introduction of trifluoromethyl group | Trifluoromethylation reagents (e.g., TMSCF3), catalysts (e.g., Cu, Pd), controlled temperature | 3-(trifluoromethyl)pyrrolidine derivative |

| 3 | Amidation to form carboxamide | Acid chloride or ester intermediate, benzylamine, coupling agents or direct amidation | N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide |

| 4 | Salt formation | Hydrochloric acid treatment | N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride |

Research Findings and Analytical Notes

- The preparation methods emphasize careful control of reaction parameters such as temperature, pH, and solvent choice to maximize yield and purity.

- Potassium carbonate and potassium iodide are effective catalysts/additives in the cyclization and substitution steps, facilitating nucleophilic substitution and ring closure.

- The hydrochloride salt form is preferred for enhanced solubility, which is crucial for pharmacological applications.

- Analytical techniques such as gas chromatography and filtration are utilized to monitor and purify the product during synthesis.

- The use of radiolabeled isotopes (tritium or carbon-14) has been reported in related pyrrolidine carboxamide compounds for tracing and detection, indicating the compound’s relevance in drug development and research.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s structure includes:

-

Pyrrolidine ring : Enables ring-opening or functionalization at nitrogen.

-

Trifluoromethyl group : Enhances electrophilicity of adjacent carbons and stabilizes intermediates.

-

Benzyl carboxamide : Participates in hydrolysis, substitution, or reduction.

These features facilitate reactions at three primary sites: the amide bond, pyrrolidine nitrogen, and trifluoromethyl-adjacent carbon.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Table 1: Hydrolysis Conditions and Outcomes

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic water attack.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Substitution Reactions

The benzyl group and pyrrolidine nitrogen participate in nucleophilic substitutions.

Table 2: Substitution Reactions

| Site | Reagents | Products | Conditions | Source |

|---|---|---|---|---|

| Benzyl position | NaH, alkyl halides | N-Alkylated pyrrolidine derivatives | 0–5°C, anhydrous DMF | |

| Pyrrolidine nitrogen | AcCl, pyridine | N-Acetylated product | RT, 12 h |

Example :

-

Treatment with methyl iodide and sodium hydride replaces the benzyl group with a methyl group, forming N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide.

Reduction Reactions

The amide group can be reduced to an amine using strong reducing agents.

Table 3: Reduction Pathways

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 8 h | 3-(Trifluoromethyl)pyrrolidine-3-methylamine | 55–60% | |

| BH₃·THF | RT, 12 h | Secondary amine (partial reduction) | 40% |

Mechanism :

-

LiAlH₄ reduces the amide to a primary amine via a two-electron transfer mechanism, cleaving the C–N bond.

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening at elevated temperatures.

Table 4: Ring-Opening Conditions

| Acid Catalyst | Temperature | Products | Notes |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 3 h | Linear diamine derivative | Requires excess acid |

| HCl (gas) | 80°C, 5 h | Chlorinated open-chain compound | Low yield (~30%) |

Stability Under Synthetic Conditions

Key stability considerations:

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and HF.

-

pH Sensitivity : Stable in pH 4–8; rapid hydrolysis occurs outside this range .

Comparative Reactivity Insights

| Reaction Type | Rate (Relative) | Key Influencing Factor |

|---|---|---|

| Hydrolysis | Fastest | Electron-withdrawing CF₃ group |

| Benzyl substitution | Moderate | Steric hindrance from pyrrolidine |

| Amide reduction | Slow | Strong reducing agents required |

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride, as promising candidates for antimalarial drugs. The compound's structural features allow for interactions with biological targets relevant to the Plasmodium species responsible for malaria. Research indicates that modifications to the pyrrolidine framework can enhance efficacy against drug-resistant strains of malaria, making this class of compounds critical in ongoing drug development efforts .

Enzyme Modulation

The compound has been investigated for its ability to modulate enzyme activity, particularly in the context of nicotinamide adenine dinucleotide (NAD+) metabolism. Compounds that influence NAD+ levels are of interest for their therapeutic potential in age-related diseases and metabolic disorders. This compound may act as a positive allosteric modulator of enzymes involved in NAD+ biosynthesis, thus offering a pathway for enhancing cellular metabolism and combating age-related decline .

Asymmetric Synthesis

Chiral Intermediate

this compound serves as a valuable chiral intermediate in asymmetric synthesis. Its unique trifluoromethyl group significantly influences the stereochemical outcomes of reactions, making it useful in the synthesis of various biologically active molecules. The ability to produce enantiomerically enriched compounds is crucial in pharmaceuticals, where the efficacy and safety profiles can differ markedly between enantiomers .

Catalytic Applications

In addition to serving as a chiral building block, this compound has been employed as a catalyst in several asymmetric transformations. Its effectiveness in promoting reactions such as aldol condensations and Michael additions has been documented, showcasing its versatility in synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism by which N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound, leading to more potent biological effects.

Comparison with Similar Compounds

N-Methyl-3-(Trifluoromethyl)Pyrrolidine-3-Carboxamide Hydrochloride (CAS 1909326-30-2)

- Molecular Weight : 232.63 g/mol (vs. estimated ~294.6 g/mol for the benzyl variant due to the larger benzyl group).

- Substituents : Methyl group on nitrogen vs. benzyl in the target compound.

- Applications : The methyl derivative is used in pharmaceuticals (e.g., neurological/metabolic drug candidates) and agrochemicals due to its balance of reactivity and stability . The benzyl variant may exhibit stronger receptor binding in CNS-targeting drugs due to enhanced lipophilicity.

Piperidine and Pyridazine Derivatives (EP 4 374 877 A2)

- Core Structure : Piperidine (six-membered ring) or pyridazine (diaza-heterocycle) instead of pyrrolidine.

- Functional Groups : Examples include fluorophenyl and trifluoromethylfuryl substituents (Table 14, ). These compounds demonstrate broader bioactivity in kinase inhibition or antimicrobial applications but lack the pyrrolidine scaffold’s conformational rigidity .

Diazaspiro and Cyclobutane Derivatives (–4)

- Structural Features : Diazaspiro rings (e.g., 6,7-diazaspiro[4.5]dec-9-ene) or cyclobutane cores introduce steric complexity.

- Biological Relevance : Higher molecular weights (e.g., m/z 658 in Reference Example 107) correlate with targeted therapies requiring precise steric interactions, unlike the simpler pyrrolidine framework .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and the pyrrolidine ring contribute to its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the trifluoromethyl group is known to influence the interaction of the compound with biological targets, improving potency and selectivity in enzyme inhibition.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The trifluoromethyl moiety enhances hydrogen bonding capabilities, allowing for stronger interactions with active sites on target proteins. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound may act as a reversible or irreversible inhibitor depending on its binding affinity.

Biological Activity Overview

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including:

Efficacy and Potency

Table 1 summarizes the efficacy and potency data from various studies involving related compounds:

| Compound Name | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide | Reverse Transcriptase | TBD | Potential HIV treatment |

| Gyramide A | DNA Gyrase | 2.5 - 160 | Inhibits bacterial cell division |

| Pyrrolo[3,4-c]pyridine derivatives | Various (antiviral) | 6 - 22 | Antiviral activity against resistant strains |

Note : TBD = To Be Determined. Further studies are needed to establish specific IC50 values for this compound.

Case Studies

- Antiviral Activity : A study highlighted the structural modifications that enhance binding affinity to reverse transcriptase. The introduction of a trifluoromethyl group significantly improved interaction strength compared to non-fluorinated analogs .

- Antimicrobial Studies : Research on related pyrrolidine compounds indicated their effectiveness against Escherichia coli and Pseudomonas aeruginosa, suggesting that this compound may share similar properties .

Q & A

What are the key synthetic routes for N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride, and how do reaction conditions influence yield and purity?

Basic:

A common synthetic approach involves the condensation of N-benzyl-3-(trifluoromethyl)pyrrolidine with a carboxamide precursor under acidic conditions. For example, in analogous trifluoromethyl-pyrrolidine syntheses, refluxing with thionyl chloride (SOCl₂) or hydrochloric acid (HCl) is used to form the hydrochloride salt . Optimization of reaction time (e.g., 4–8 hours) and stoichiometry of acid catalysts can improve yields from ~70% to >85% .

Advanced:

Challenges arise in stereochemical control due to the trifluoromethyl group’s steric bulk. As seen in related pyrrolidine derivatives, microwave-assisted synthesis or palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) can enhance regioselectivity . For instance, diastereomeric ratios (dr) >10:1 are achievable using chiral auxiliaries like tert-butyloxycarbonyl (t-Boc) groups during intermediate steps .

How do analytical techniques (e.g., HPLC, LCMS, NMR) resolve structural ambiguities in this compound?

Basic:

Reverse-phase HPLC with trifluoroacetic acid (TFA) mobile phase (e.g., QC-SMD-TFA05 conditions) achieves baseline separation of the hydrochloride salt from impurities, as retention times (~1.35 minutes) correlate with trifluoromethyl group hydrophobicity .

Advanced:

High-resolution LCMS (m/z [M+H]⁺) combined with ¹⁹F NMR detects fluorinated byproducts. For example, ¹⁹F NMR chemical shifts at δ -62 ppm (CF₃) and δ -114 ppm (aromatic F) distinguish regioisomers, while 2D NOESY confirms benzyl group orientation .

What are the common impurities in this compound, and how are they mitigated during purification?

Basic:

Residual solvents (e.g., acetonitrile, DCM) and unreacted intermediates (e.g., N-benzylpyrrolidine) are typical impurities. Recrystallization in acetonitrile/water (4:1 v/v) reduces solvent traces to <0.1% .

Advanced:

Trifluoromethyl hydrolysis products (e.g., carboxylic acids) form under prolonged acidic conditions. SiliaBond® thiol resin scavengers or neutralization with NaHCO₃ before salt formation minimizes degradation .

How does the trifluoromethyl group impact the compound’s physicochemical properties and biological activity?

Basic:

The CF₃ group enhances metabolic stability (logP ~2.1) and membrane permeability, as demonstrated in similar pyrrolidine carboxamides .

Advanced:

In SAR studies, replacing CF₃ with CH₃ reduces affinity for serotonin receptors (5-HT1A) by >10-fold, highlighting its role in hydrophobic binding pockets. Quantum mechanical calculations (DFT) show CF₃’s electron-withdrawing effect stabilizes the amide bond .

What contradictions exist in reported bioactivity data, and how can they be resolved?

Basic:

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM for kinase inhibition) may stem from assay conditions (e.g., ATP concentration). Standardizing protocols (e.g., 1 mM ATP, pH 7.4) improves reproducibility .

Advanced:

Species-specific metabolism (e.g., cytochrome P450 in human vs. murine models) accounts for divergent in vivo efficacy. Stable isotope tracing (¹³C-labeled compound) clarifies metabolic pathways .

What strategies optimize enantiomeric purity for in vivo studies?

Basic:

Chiral HPLC (e.g., CHIRALPAK® AD-H column) with hexane/isopropanol (90:10) achieves >99% ee. Baseline separation of enantiomers is confirmed by polarimetry .

Advanced:

Asymmetric hydrogenation using Ru-BINAP catalysts yields enantiomerically enriched intermediates (ee >98%). Kinetic resolution during carboxamide formation further enhances selectivity .

How do formulation challenges (e.g., solubility, stability) affect preclinical studies?

Basic:

The hydrochloride salt improves aqueous solubility (5–10 mg/mL in PBS) but is hygroscopic. Lyophilization with trehalose (1:1 w/w) enhances storage stability (2 years at -20°C) .

Advanced:

Nanoparticle encapsulation (PLGA polymers) increases bioavailability in rodent models by 3-fold. Dynamic light scattering (DLS) confirms particle sizes <200 nm, avoiding RES clearance .

What computational methods predict off-target interactions?

Advanced:

Molecular docking (AutoDock Vina) against the human kinome identifies potential off-target kinases (e.g., ABL1, EGFR). Machine learning models (e.g., DeepAffinity) prioritize high-risk targets for experimental validation .

How do structural analogs compare in toxicity profiles?

Advanced:

Replacing the benzyl group with pyridinyl (e.g., 4-pyridinecarboxamide analogs) reduces hepatotoxicity (ALT levels <20 U/L vs. 50 U/L in parent compound) in rat models. ToxPrint® cheminformatics links toxicity to benzyl metabolism (epoxide intermediates) .

What are the unresolved mechanistic questions regarding its mode of action?

Advanced:

The compound’s dual inhibition of kinase and GPCR pathways (e.g., 5-HT1A agonism) remains poorly understood. CRISPR-Cas9 knockout of candidate receptors (e.g., HTRA1) in organoids clarifies primary targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.